Cas no 892492-27-2 (tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate)

tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate
- A898060
- SCHEMBL13009560
- tert-butyl1-(5-aminopyridin-2-yl)piperidine-4-carboxylate
- 892492-27-2
- DTXSID90677528
- AKOS015902067
- DB-352793
-
- インチ: InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)11-6-8-18(9-7-11)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9,16H2,1-3H3
- InChIKey: BSRGWRWJTVQBSC-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)C1CCN(CC1)C2=NC=C(C=C2)N
計算された属性
- せいみつぶんしりょう: 277.17902698g/mol
- どういたいしつりょう: 277.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 68.4Ų
tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B909101-1g |
tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |
892492-27-2 | ≥97% | 1g |
2,658.60 | 2021-05-17 | |
Chemenu | CM176175-1g |
tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |
892492-27-2 | 95% | 1g |
$489 | 2021-08-05 | |
Chemenu | CM176175-1g |
tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |
892492-27-2 | 95% | 1g |
$479 | 2023-02-01 | |
Alichem | A029181013-1g |
tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |
892492-27-2 | 95% | 1g |
$426.22 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747879-1g |
tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |
892492-27-2 | 98% | 1g |
¥4195.00 | 2024-04-26 | |
Ambeed | A923314-1g |
tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |
892492-27-2 | 95+% | 1g |
$435.0 | 2024-08-02 |
tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylateに関する追加情報
tert-Butyl 1-(5-Aminopyridin-2-yl)piperidine-4-carboxylate: A Comprehensive Overview
The compound with CAS No. 892492-27-2, known as tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate, is a significant molecule in the field of organic chemistry and drug discovery. This compound is characterized by its unique structure, which combines a piperidine ring with a tert-butyl ester group and a pyridine derivative. The presence of the 5-amino group on the pyridine ring adds functional diversity, making this compound a versatile building block for various chemical transformations.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Its structure allows for easy modification, enabling researchers to explore its applications in areas such as neurodegenerative diseases, cancer therapy, and antimicrobial agents. For instance, the piperidine moiety is known to enhance bioavailability and improve pharmacokinetic properties, which are critical factors in drug design.
The synthesis of tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate involves a multi-step process that typically begins with the preparation of the piperidine derivative. The introduction of the tert-butyl ester group is achieved through esterification reactions, while the pyridine ring is functionalized via nucleophilic substitution or coupling reactions. These steps are optimized to ensure high yields and purity, which are essential for downstream applications.
In terms of pharmacological activity, this compound has shown promising results in preclinical studies. Its ability to modulate key cellular pathways, such as those involved in inflammation and oxidative stress, makes it a potential candidate for treating conditions like Alzheimer's disease and Parkinson's disease. Additionally, its anti-proliferative effects on cancer cells suggest its role in targeted therapy.
The structural versatility of tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate also makes it an attractive molecule for combinatorial chemistry and high-throughput screening. Researchers can easily introduce various substituents at different positions on the molecule to explore its activity profile further. This approach has been instrumental in identifying lead compounds for drug development pipelines.
In conclusion, tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate (CAS No. 892492-27-) represents a valuable asset in contemporary chemical research. Its unique structure, coupled with its diverse functional groups, positions it as a key player in advancing therapeutic interventions across multiple disease areas. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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